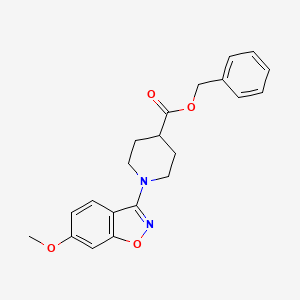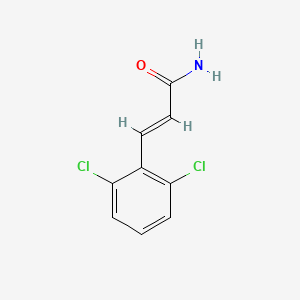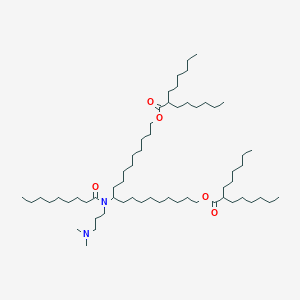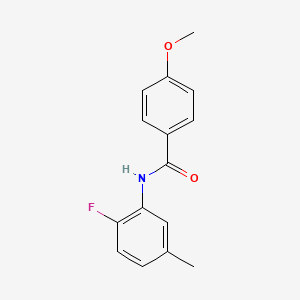
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is a complex organic compound with a unique structure that includes a benzisoxazole ring, a piperidine ring, and a carboxylic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzisoxazole ring, the introduction of the piperidine ring, and the esterification of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(6-Methoxy-1,2-benzisoxazol-3-yl)propanoic acid
- Benzoic acid, 4-(6-methoxy-1,2-benzisoxazol-3-yl)
Uniqueness
4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
benzyl 1-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)23-11-9-16(10-12-23)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 |
InChIキー |
DEGKBGKKVDFIPB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NO2)N3CCC(CC3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)
![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)
![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
